molecular formula C10H13NS B14744274 Benzenecarbothioamide, N-(1-methylethyl)- CAS No. 5310-15-6

Benzenecarbothioamide, N-(1-methylethyl)-

Cat. No.: B14744274
CAS No.: 5310-15-6
M. Wt: 179.28 g/mol
InChI Key: DOSMBJQVJYXKIK-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-(1-methylethyl)- is an organic compound with the molecular formula C10H13NS It is a derivative of benzenecarbothioamide, where the nitrogen atom is substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(1-methylethyl)- typically involves the reaction of benzenecarbothioamide with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of Benzenecarbothioamide, N-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarbothioamide, N-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

5310-15-6

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

N-propan-2-ylbenzenecarbothioamide

InChI

InChI=1S/C10H13NS/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI Key

DOSMBJQVJYXKIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)C1=CC=CC=C1

Origin of Product

United States

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